molecular formula C15H21IN2O2 B2766256 tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2366996-94-1

tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B2766256
CAS RN: 2366996-94-1
M. Wt: 388.249
InChI Key: KMPZHJHRCDWPTF-GFCCVEGCSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrolopyridines can undergo a variety of reactions, but without specific information, it’s difficult to predict the reactions of this compound .

Scientific Research Applications

Oxidation Catalysis

One study developed a metal-free catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This process is highlighted for its mild and environmentally friendly conditions, requiring no transition metals, organic solvents, or hazardous reagents. The method demonstrates complete chemoselectivity and yields ketones and nitriles in excellent and moderate to good yields, respectively (Green Chemistry, 2009).

Synthesis and Characterization

Another research effort focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, using iso-butoxycarbonyl chloride via a mixed anhydride method. The product's structure was confirmed by spectroscopic methods and X-ray diffraction studies, offering insights into the compound's molecular arrangement and potential applications in further chemical synthesis (Journal of Chemical Crystallography, 2007).

Palladium-Catalyzed Coupling

Research on palladium-catalyzed coupling reactions with tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study is significant for its contribution to the development of novel compounds through palladium-catalyzed processes (Synthesis, 1991).

Multicomponent Reactions

A study presented a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This process allows for the switchable synthesis of pyrroles and its bicyclic analogues, demonstrating the versatility and efficiency of using tert-butylamine in catalytic amounts for synthesizing polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines (Organic letters, 2017).

properties

IUPAC Name

tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPZHJHRCDWPTF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

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